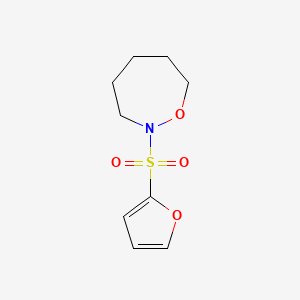
1,3-Dimethyl-5-(oxazepan-2-ylsulfonyl)benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-(oxazepan-2-ylsulfonyl)benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a unique structure with an oxazepane ring and a sulfonyl group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(oxazepan-2-ylsulfonyl)benzimidazol-2-one typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of Oxazepane Ring: The oxazepane ring can be introduced through a cyclization reaction involving appropriate precursors.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(oxazepan-2-ylsulfonyl)benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the oxazepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1,3-Dimethyl-5-(oxazepan-2-ylsulfonyl)benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(oxazepan-2-ylsulfonyl)benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity . The oxazepane ring and sulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-(2,3,4,5-tetrahydro-1-benzazepin-1-ylsulfonyl)benzimidazol-2-one
- 1,3-Dimethyl-5-(2,3,4,5-tetrahydro-1-benzazepin-1-ylsulfonyl)benzimidazol-2-one
Uniqueness
1,3-Dimethyl-5-(oxazepan-2-ylsulfonyl)benzimidazol-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. The presence of the oxazepane ring and sulfonyl group may enhance its stability, solubility, and bioactivity.
Properties
IUPAC Name |
1,3-dimethyl-5-(oxazepan-2-ylsulfonyl)benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-15-12-7-6-11(10-13(12)16(2)14(15)18)22(19,20)17-8-4-3-5-9-21-17/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQYVVYMZZYZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCCO3)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B6772082.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B6772088.png)
![2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B6772089.png)
![2-(2-cyclopropylpyrimidine-4-carbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B6772111.png)
![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(4-methoxypiperidin-1-yl)methanone](/img/structure/B6772113.png)
![5-[(4-Methylphenyl)methyl]-2-(oxan-4-ylmethyl)tetrazole](/img/structure/B6772124.png)
![N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6772127.png)
![[2-(Cyclopropylmethoxymethyl)morpholin-4-yl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B6772130.png)
![2-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)sulfonyloxazepane](/img/structure/B6772144.png)

![3-ethyl-7-(4-methoxypiperidine-1-carbonyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B6772153.png)

![1-[3-(2-Oxa-7-azaspiro[4.4]nonane-7-carbonyl)azetidin-1-yl]ethanone](/img/structure/B6772170.png)
![1-[3-(7-Hydroxy-5-azaspiro[2.4]heptane-5-carbonyl)azetidin-1-yl]ethanone](/img/structure/B6772171.png)
